

Preclinical Toxicology Profile of RAD-140: A Technical Guide

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Compound of Interest

Compound Name: *Vosilasarm*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD-140, also known as Testolone, is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle wasting diseases and breast cancer.^{[1][2]} Its mechanism of action involves selective agonism of androgen receptors in tissues like muscle and bone, with the aim of minimizing the androgenic side effects observed with traditional anabolic steroids.^{[2][3]} This guide provides a comprehensive overview of the preclinical toxicology profile of RAD-140, summarizing key findings from studies in rodent and non-human primate models. The information is presented to assist researchers and drug development professionals in understanding the safety and pharmacological characteristics of this compound.

Core Toxicological Profile

Preclinical investigations in rats and monkeys have established an initial safety profile for RAD-140, focusing on its tissue selectivity and effects on various physiological parameters. While comprehensive toxicology reports with specific No Observed Adverse Effect Levels (NOAEL) and LD50 values are not publicly available in the peer-reviewed literature, the existing studies provide valuable insights into its toxicological characteristics.

Animal Models

The primary animal models used in the preclinical assessment of RAD-140 have been rats and cynomolgus monkeys.^[4] These models have been instrumental in characterizing the compound's anabolic and androgenic activities, as well as its safety profile.

Key Findings

- Hepatic Profile: In a 28-day study in monkeys, RAD-140 did not lead to an elevation of liver enzymes.^[4] This finding is notable given the hepatotoxicity often associated with oral anabolic agents. However, it is crucial to note that case reports in humans have suggested a potential for drug-induced liver injury, including cholestatic hepatitis, with the use of RAD-140 for non-medical purposes.^{[3][5]}
- Androgenic Effects: Preclinical studies have consistently demonstrated the tissue-selective nature of RAD-140. In castrated rats, RAD-140 stimulated the levator ani muscle (a proxy for anabolic activity) to a greater extent than the prostate and seminal vesicles (markers of androgenic activity).^[4] This indicates a favorable anabolic-to-androgenic ratio compared to testosterone.
- Hormonal Effects: Administration of RAD-140 in young male cynomolgus monkeys over 28 days resulted in a suppression of endogenous testosterone levels.^[4] This highlights the compound's interaction with the hypothalamic-pituitary-gonadal (HPG) axis.
- Genotoxicity: While specific reports on a full battery of genotoxicity tests (e.g., Ames test, micronucleus assay) for RAD-140 are not detailed in the primary literature, the overall preclinical development program for a compound of this nature would typically include such assessments to rule out mutagenic potential.^{[6][7]}

Quantitative Toxicology Data

The following tables summarize the available quantitative data from preclinical studies on RAD-140.

Table 1: Effects of RAD-140 on Anabolic and Androgenic Tissues in Castrated Rats

Dose (mg/kg/day)	Levator Ani Weight (mg)	Prostate Weight (mg)	Seminal Vesicle Weight (mg)
Vehicle Control	~100	~10	~5
0.1	~200	~15	~7
0.3	~250	~20	~10
1.0	~300	~25	~12
Testosterone Propionate (1.5 mg/kg/day)	~350	~150	~100

Data are approximate values derived from graphical representations in Miller et al., 2010.[\[4\]](#)

Table 2: Effects of RAD-140 on Body Weight and Testosterone Levels in Cynomolgus Monkeys (28-day study)

Dose (mg/kg/day)	Change in Body Weight	Testosterone Suppression
0.01	Increase	Yes
0.1	Increase	Yes
1.0	Increase	Yes

Data from Miller et al., 2010.[\[4\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are generalized methodologies based on the available literature.

Rodent Studies (Rat)

- Animals: Immature, orchidectomized Sprague-Dawley or Wistar rats are commonly used to assess anabolic and androgenic activity.

- Housing: Animals are typically housed in controlled environments with standard chow and water available ad libitum.
- Dosing: RAD-140 is administered orally, often via gavage, once daily for a specified period (e.g., 11-14 days). A vehicle control (e.g., 0.5% methylcellulose) is used.
- Endpoints: At the end of the study, animals are euthanized, and target organs (levator ani muscle, prostate, seminal vesicles) are excised and weighed. Body weights are recorded throughout the study.
- Biochemical Analysis: Blood samples may be collected for analysis of serum chemistry panels, including liver enzymes (ALT, AST).
- Hematological Analysis: Whole blood may be collected for complete blood counts.

Non-Human Primate Studies (Cynomolgus Monkey)

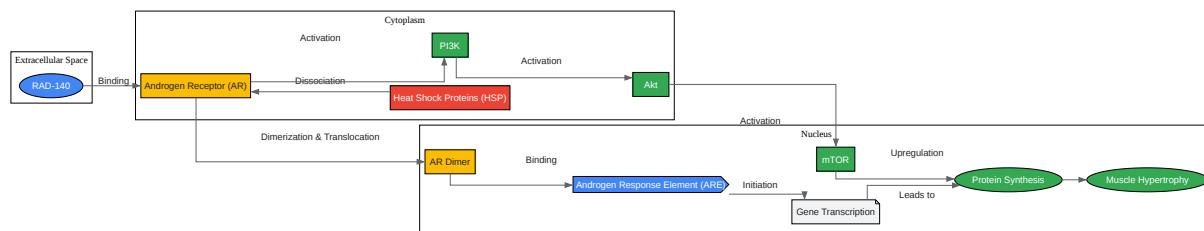
- Animals: Young, adult male cynomolgus monkeys are utilized.
- Housing: Monkeys are housed in facilities compliant with animal welfare regulations, with appropriate enrichment.
- Dosing: Oral administration of RAD-140 is performed daily for the study duration (e.g., 28 days).
- Endpoints: Body weight is monitored regularly. Blood samples are collected at baseline and at specified time points for analysis of clinical chemistry, hematology, and hormone levels (e.g., testosterone).
- Clinical Observations: Animals are monitored daily for any signs of toxicity.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in Muscle Hypertrophy

RAD-140, as a SARM, exerts its anabolic effects in muscle tissue through the activation of the androgen receptor (AR). Upon binding of RAD-140, the AR translocates to the nucleus and

modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent muscle hypertrophy. This process involves the activation of downstream signaling cascades, such as the PI3K/Akt/mTOR pathway.

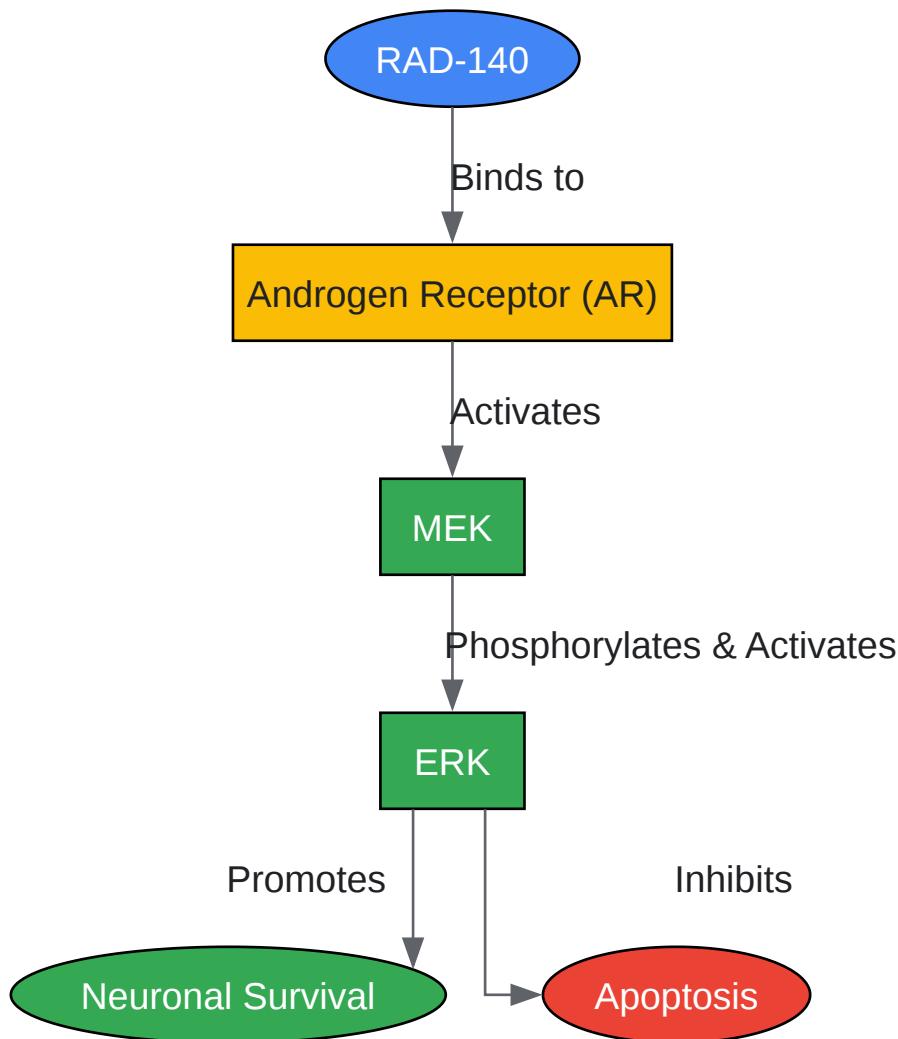


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Caption: RAD-140 activates the AR, leading to muscle hypertrophy via genomic and non-genomic pathways.

MAPK Signaling Pathway in Neuroprotection

Preclinical studies have also suggested a neuroprotective role for RAD-140. This effect is mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for neuronal survival and resilience.

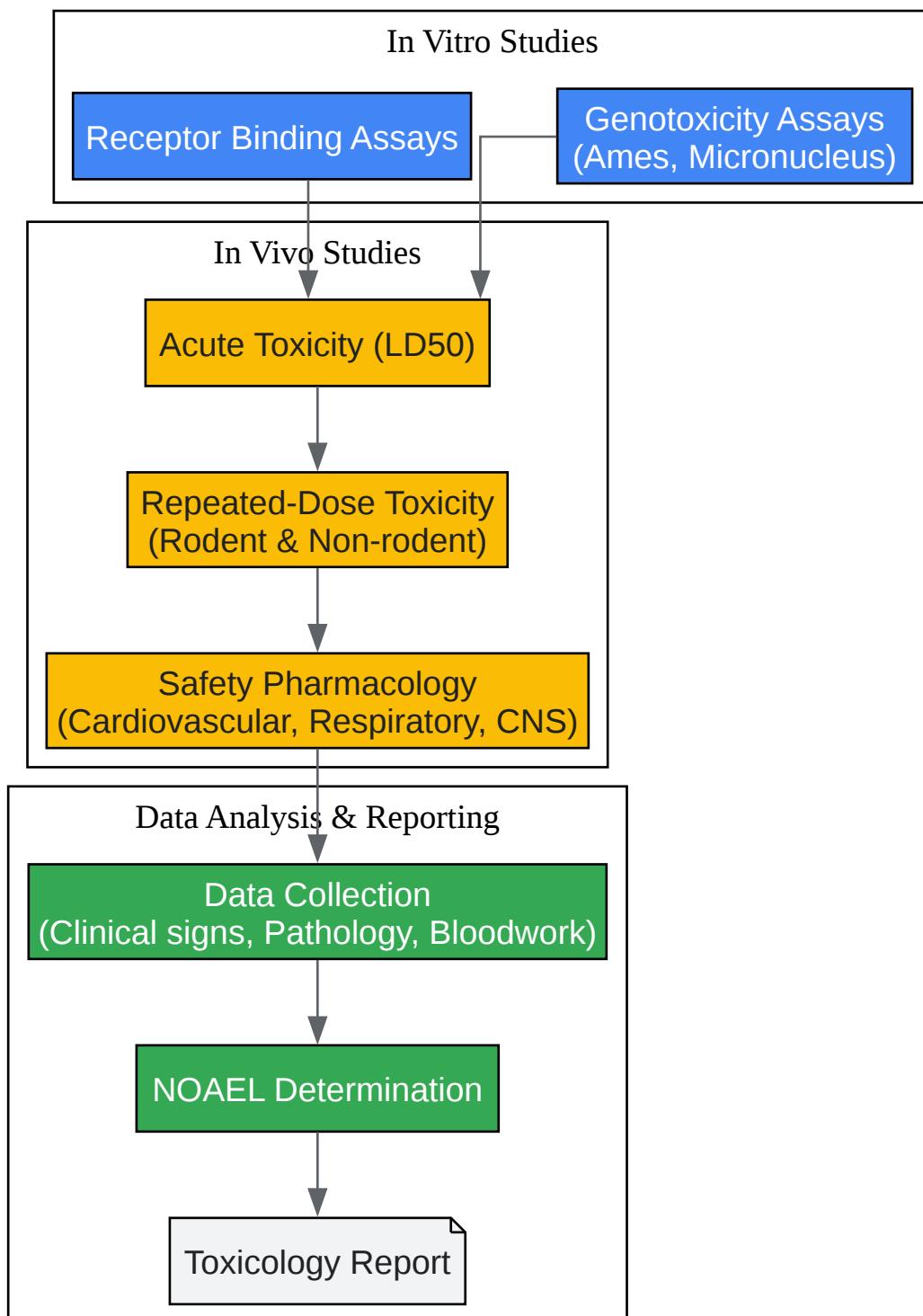


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Caption: RAD-140's neuroprotective effect is mediated through the activation of the MAPK/ERK pathway.

General Preclinical Toxicology Workflow

The preclinical safety assessment of a compound like RAD-140 follows a structured workflow to identify potential hazards before human trials.

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Caption: A generalized workflow for the preclinical toxicological evaluation of a new chemical entity.

Conclusion

The preclinical data available for RAD-140 suggest a compound with potent, tissue-selective anabolic effects and a generally favorable safety profile in animal models, particularly concerning hepatotoxicity and androgenic side effects when compared to traditional anabolic steroids. However, the suppression of endogenous testosterone and the emergence of potential liver and cardiovascular safety signals in human case reports underscore the need for further, more detailed toxicological studies. The information presented in this guide, including the quantitative data, experimental protocols, and pathway diagrams, is intended to provide a solid foundation for researchers and drug development professionals to understand the preclinical toxicology of RAD-140 and to guide future investigations into its therapeutic potential and safety.

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